N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
The compound N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a structurally complex oxalamide derivative characterized by three distinct moieties:
- 4-Chlorobenzyl group: Aromatic with electron-withdrawing chlorine, enhancing metabolic stability and binding interactions.
- Indolin-1-yl: A bicyclic aromatic system, likely influencing receptor affinity and pharmacokinetics.
While direct studies on this compound are absent in the provided evidence, its structural features align with oxalamides investigated for flavoring, antimicrobial, or therapeutic applications. For example, oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are approved umami flavor enhancers , while others (e.g., BNM-III-170) target antiviral activity .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-18-9-7-16(8-10-18)14-25-22(28)23(29)26-15-20(21-6-3-13-30-21)27-12-11-17-4-1-2-5-19(17)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSKERUPKDSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.0 g/mol. The structure incorporates a chlorobenzyl group, furan , and indoline moieties linked through an oxalamide functional group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O2 |
| Molecular Weight | 440.0 g/mol |
| CAS Number | 898407-53-9 |
| Density | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structural features can inhibit various cancer cell lines:
- Mechanism of Action : The compound may interact with specific cellular targets, leading to apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that derivatives of oxalamide compounds exhibited cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting a potential for further development as anticancer agents.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes:
- Enzyme Targets : Studies have focused on its inhibitory effects on enzymes such as alkaline phosphatase and acetylcholinesterase .
- Findings : It was found that similar compounds could effectively lower enzyme activity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Activity
Research into the antimicrobial properties of this compound has shown promising results:
- Antibacterial and Antifungal Effects : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 2: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against MCF7, A549 | |
| Enzyme Inhibition | Inhibition of alkaline phosphatase | |
| Antimicrobial | Activity against E. coli, S. aureus |
The biological activity of this compound can be attributed to its structural components:
- Chlorobenzyl Group : This moiety may enhance lipophilicity, facilitating cell membrane penetration.
- Furan Ring : Known for its reactive nature, it could participate in electron transfer processes.
- Indoline Moiety : This component is often linked to biological activity due to its ability to stabilize radical intermediates.
Scientific Research Applications
Preliminary studies indicate that N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide exhibits significant biological activity, making it a candidate for further pharmacological investigation. Its potential applications include:
- Anticancer Activity : The compound may interact with specific enzymes or receptors involved in cancer pathways, potentially inhibiting tumor growth.
- Neuroprotective Effects : Due to its structural components, it may modulate neurotransmitter systems, offering potential benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound could influence inflammatory pathways, suggesting utility in treating conditions characterized by excessive inflammation.
Case Study 1: Anticancer Activity
In a study examining the effects of similar oxalamide compounds on cancer cell lines, it was found that derivatives with furan and indoline moieties exhibited cytotoxic effects against various tumor types. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis, suggesting that this compound could have similar effects .
Case Study 2: Neuroprotection
Research on related compounds indicated their ability to protect neuronal cells from oxidative stress. These studies suggest that the unique structure of this compound may confer protective effects against neurodegeneration by modulating oxidative pathways .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | Similar oxalamide core; fluorobenzyl substitution | Investigated for distinct biological activities |
| N-benzoyl-N'-(4-chlorobenzyl)-indole carboxamide | Indole core; different halogen substitution | Potential psychoactive properties |
| N-benzoyl-N'-(4-methylphenyl)-indole carboxamide | Indole core; benzoyl group present | Studied for anticancer properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Comparative Insights
Substituent-Driven Bioactivity :
- Chlorinated Aromatics : The 4-chlorobenzyl/chlorophenyl groups (present in the target compound and GMC-3 /BNM-III-170) enhance lipophilicity and binding to hydrophobic pockets in enzymes or receptors .
- Heterocycles : The furan and indolin moieties in the target compound contrast with pyridyl (S336) or isoindolin (GMC-3) groups. Furan’s oxygen may improve solubility compared to pyridyl’s nitrogen, while indolin’s bicyclic structure could confer unique receptor specificity.
Synthetic Accessibility: The target compound likely follows oxalamide synthesis via coupling of chlorobenzylamine and indolin-furan ethylamine precursors, similar to GMC-3 (THF recrystallization) and BNM-III-170 (trifluoroacetate salt formation) . Yields for halogenated analogs (e.g., Compound 20: 33%) are generally lower than non-halogenated derivatives (e.g., Compound 21: 83%) , suggesting steric/electronic challenges with bulky substituents.
Toxicological and Metabolic Profiles: CYP Inhibition: S336 and its analog S5456 inhibit CYP3A4 (51% at 10 µM) , implying that the target compound’s indolin group may similarly interact with cytochrome P450 enzymes. Regulatory Status: S336’s NOEL (100 mg/kg bw/day) and low exposure margins (0.0002–0.003 µg/kg bw/day) set a benchmark for oxalamide safety, though furan-containing compounds may require additional hepatotoxicity screening.
Functional Applications: Flavoring vs. Therapeutics: S336’s umami enhancement contrasts with BNM-III-170’s antiviral activity, highlighting oxalamides’ versatility.
Q & A
Q. Advanced
- Chiral HPLC : Isolate single stereoisomers, as demonstrated for compound 13 (36% yield of a single isomer) .
- Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d6) .
- Enzymatic resolution : Use hydrolases to selectively cleave specific stereoisomers, leveraging metabolic pathways noted in toxicology studies .
What strategies are used to determine structure-activity relationships (SAR) for bioactivity?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., furan, indoline, or chlorobenzyl groups) to assess impact on activity .
- Biological assays : Test antiviral or anticancer activity in cell-based models (e.g., HIV entry inhibition in ) .
- Computational docking : Predict binding interactions with targets like Bcl-2/Mcl-1 using software such as AutoDock .
How should discrepancies in biological activity data across studies be addressed?
Q. Advanced
- Assay standardization : Ensure consistent cell lines, incubation times, and concentrations (e.g., NOEL studies in used 100 mg/kg/day in rats) .
- Purity verification : Re-analyze compounds via HPLC to rule out impurity interference .
- Metabolite profiling : Assess if metabolites (e.g., hydroxylated derivatives) contribute to observed activity .
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δH 2.27, aromatic carbons at δC 120–140) .
- HRMS (ESI) : Confirms exact mass (e.g., m/z 534.03 for an impurity analog in ) .
- IR spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹) and C-Cl (600–800 cm⁻¹) .
How can intermediates with sensitive functional groups be synthesized?
Q. Advanced
- Protective groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., hydroxyls in ) .
- Mild conditions : Avoid high temperatures or strong acids/bases to prevent degradation .
- Inert atmosphere : Conduct reactions under nitrogen/argon to protect air-sensitive intermediates .
Key Methodological Insights
- Stereochemical control : Prioritize chiral chromatography or asymmetric synthesis for enantiomerically pure products .
- Data validation : Cross-reference NMR, MS, and elemental analysis to confirm structure .
- Toxicology relevance : Derive safety thresholds from NOEL studies (e.g., 100 mg/kg/day in ) for in vivo applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
